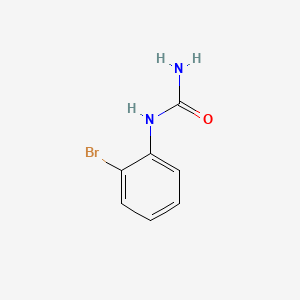

(2-Bromophenyl)urea

Description

Propriétés

IUPAC Name |

(2-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEDXIJDCOADGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074496 | |

| Record name | (2-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-90-4 | |

| Record name | Urea, (2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Bromophenyl)urea can be synthesized through the reaction of 2-bromoaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-bromoaniline with potassium isocyanate in water, which is a mild and efficient process . The reaction typically proceeds under ambient conditions, making it a practical approach for laboratory synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of phosgene to generate the corresponding isocyanate, which then reacts with 2-bromoaniline. This method, although effective, requires careful handling due to the toxicity of phosgene .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Bromophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products: The major products formed from these reactions include substituted ureas, amines, and thioureas, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

(2-Bromophenyl)urea derivatives have been studied for their potential as antimicrobial agents. Research has demonstrated that certain derivatives exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study reported that a specific urea derivative showed a growth inhibition rate of 94.5% against Acinetobacter baumannii, indicating its potential for treating infections caused by resistant bacteria .

Cancer Research

The compound has also been explored for its anticancer properties. Aryl urea-based scaffolds have shown promise in multitarget drug discovery, particularly in down-regulating key proteins involved in cancer progression, such as VEGFR-2 and PD-L1. These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies .

Mechanism of Action

The mechanism underlying the biological activity of this compound involves its ability to inhibit specific enzymes or receptors associated with disease processes. For example, it has been identified as a selective antagonist of the CXCR2 receptor, which plays a critical role in inflammatory responses and tumor growth. This receptor antagonism suggests potential therapeutic applications in conditions characterized by excessive inflammation or cancer.

Synthesis and Chemical Applications

Building Block in Organic Synthesis

this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity, allowing for further functionalization to create diverse chemical entities .

Polymer Science

In materials science, this compound is employed in synthesizing polymers with tailored properties. The compound's unique structure allows it to be integrated into polymer matrices, potentially improving mechanical strength or thermal stability.

Agricultural Applications

Herbicides and Pesticides

Research indicates that derivatives of this compound may have applications as herbicides or pesticides. The ability to modify its chemical structure allows for the development of compounds that can target specific pests or weeds while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various this compound derivatives against five bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also demonstrated lower toxicity towards human cells compared to traditional antibiotics . This case highlights the potential of these compounds in addressing antibiotic resistance.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Acinetobacter baumannii | 94.5 |

| This compound | Staphylococcus aureus | 78.3 |

| This compound | Escherichia coli | 65.0 |

Case Study 2: Cancer Treatment

In a study focused on multitarget drug discovery, this compound derivatives were tested for their ability to inhibit VEGFR-2 and PD-L1 proteins involved in tumor angiogenesis and immune evasion. The results showed that specific derivatives outperformed established drugs like sorafenib, suggesting their potential as novel cancer therapeutics .

Mécanisme D'action

The mechanism of action of (2-Bromophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the urea moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations:

- Positional Isomerism: The ortho-bromine in this compound creates steric effects absent in the para isomer, influencing reactivity. For example, in cyclooxyimidoylation reactions, ortho-bromine directs intramolecular cyclization to form iminobenzoxazinones, whereas para-substituted analogues may exhibit divergent regioselectivity .

- Halogen Effects: Fluorine in (2-bromo-4-fluorophenyl)urea increases electronegativity, enhancing solubility and altering binding affinity in biological systems compared to non-fluorinated derivatives .

Functional Analogues: Thioureas and Alkylated Derivatives

Key Observations:

- Thiourea vs. Urea: Thioureas exhibit greater acidity and nucleophilicity due to the sulfur atom, enabling distinct reaction pathways. For instance, (2-bromophenyl)thiourea reacts with isocyanides to yield thiazinimines instead of benzoxazinones .

Activité Biologique

(2-Bromophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of urea derivatives, which are known for their roles in various biological processes and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where the bromine atom is attached to the second position of the phenyl ring, influencing its biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that certain urea derivatives can inhibit tumor growth by targeting specific signaling pathways. For instance, compounds similar to this compound have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

- Urease Inhibition : Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can have therapeutic implications in treating conditions like urinary tract infections and certain types of cancer. The IC50 values for related compounds indicate varying degrees of urease inhibition, with some derivatives showing promising results .

- Antimicrobial Properties : Urea derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Compounds structurally related to this compound exhibited significant antibacterial and antifungal activities, suggesting potential applications in infectious disease management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl ring. The following table summarizes key findings from SAR studies:

| Substituent | Position | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Bromine | 2 | Urease Inhibition | 4.47 ± 0.44 |

| Chlorine | 3 | Enhanced Antitumor Activity | 3.58 ± 0.84 |

| Methyl | 4 | Decreased Urease Inhibition | 7.14 ± 0.46 |

| Methoxy | 4 | Increased Antitumor Activity | 5.21 ± 0.47 |

The presence of electron-withdrawing groups (EWGs) generally enhances inhibitory activity against urease, while electron-donating groups (EDGs) may reduce it.

Case Studies

- Antitumor Activity : A study evaluating a series of aryl ureas found that compounds similar to this compound displayed significant antiproliferative effects on various cancer cell lines, including MCF-7 and A549. These compounds were noted for their ability to down-regulate VEGFR-2 and PD-L1 proteins, which are critical in cancer progression and immune evasion .

- Urease Inhibition : Research demonstrated that derivatives with bromine substitutions showed varying degrees of urease inhibition, with specific structures yielding IC50 values that suggest effective therapeutic potential against urease-related conditions .

- Antimicrobial Efficacy : The antimicrobial properties of urea derivatives were assessed against several bacterial strains, revealing that modifications to the phenyl ring significantly impacted activity levels. Compounds with halogen substitutions showed enhanced efficacy compared to their unsubstituted counterparts .

Q & A

Q. What are the common synthetic routes for (2-Bromophenyl)urea?

this compound is typically synthesized via condensation reactions. A general procedure involves reacting 2-bromoaniline with an isocyanate or via urea formation from carbamoyl chlorides. For example:

- Step 1: React 2-bromoaniline with phosgene or trichloromethyl chloroformate to generate the corresponding isocyanate intermediate.

- Step 2: Treat the intermediate with ammonia or amines to form the urea moiety.

- Step 3: Purify via silica gel chromatography (e.g., CH₂Cl₂/MeOH 95:5) to isolate the product .

- Yield Optimization: Adjust stoichiometry and reaction time to improve yields (reported 73–85%) .

Q. How is this compound characterized analytically?

Key analytical methods include:

- Melting Point (Mp): Measure using a digital melting point apparatus (e.g., Mp = 226°C for analogues) .

- Infrared Spectroscopy (IR): Identify urea N-H stretches (~3300–3400 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹) .

- Single-Crystal X-ray Diffraction: Confirm molecular geometry and hydrogen bonding patterns .

Q. What are the known pharmacological targets of this compound?

this compound derivatives, such as SB 225002, act as CXCR2 chemokine receptor antagonists (IC₅₀ = 22 nM), inhibiting IL-8-mediated neutrophil migration. They are used to study inflammatory diseases and cancer metastasis .

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight containers. Solubility

- DMSO: Up to 75 mM .

- Ethanol: Up to 25 mM .

- Stability: Degrades under prolonged light exposure; use amber vials .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yields?

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate urea formation .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .

- Microwave-Assisted Synthesis: Reduce reaction time and improve purity .

Q. How to address discrepancies in reported solubility and stability data?

- Cross-Validation: Compare HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) results to confirm purity (>95% vs. >99% in different studies) .

- Controlled Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light conditions .

Q. What in vivo models are suitable for studying its pharmacological effects?

- Mouse Models: Use CXCR2-dependent inflammation models (e.g., LPS-induced lung injury) to assess inhibition of neutrophil infiltration .

- Dosage: Administer 1–5 mg/kg intravenously; monitor pharmacokinetics via LC-MS .

Q. What strategies improve selectivity in CXCR2 antagonism?

- Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity to CXCR2 over CXCR1 .

- Molecular Docking: Use computational models to predict interactions with CXCR2 active sites .

Methodological Notes

- Contradiction Analysis: When conflicting data arise (e.g., solubility variations), replicate experiments using standardized protocols (e.g., USP guidelines) and validate with orthogonal techniques (e.g., DSC for stability) .

- Ethical Considerations: Ensure animal studies comply with ARRIVE guidelines for reproducibility and ethical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.